1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

protein kinase D PKD inhibitor structure-activity relationship

1-Benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic small molecule built on the pyrazolo[3,4-d]pyrimidine scaffold, with a benzyl substituent at position 1 and a 2-methyl-1H-imidazol-1-yl group at position This scaffold is a well-established purine isostere and has been exploited extensively in kinase inhibitor discovery, particularly against protein kinase D (PKD) and other serine/threonine kinases. The combination of the N1-benzyl and C4-(2-methylimidazol-1-yl) decoration creates a substitution pattern distinct from more common 4-anilino or 4-alkylamino pyrazolo[3,4-d]pyrimidines, potentially tuning both target engagement and physicochemical properties.

Molecular Formula C16H14N6
Molecular Weight 290.32 g/mol
Cat. No. B5803381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC16H14N6
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4
InChIInChI=1S/C16H14N6/c1-12-17-7-8-21(12)15-14-9-20-22(16(14)19-11-18-15)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3
InChIKeyQLVUMXOTWMJQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Procurement-Relevant Identity and Scaffold Context


1-Benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic small molecule built on the pyrazolo[3,4-d]pyrimidine scaffold, with a benzyl substituent at position 1 and a 2-methyl-1H-imidazol-1-yl group at position 4. This scaffold is a well-established purine isostere and has been exploited extensively in kinase inhibitor discovery, particularly against protein kinase D (PKD) and other serine/threonine kinases [1]. The combination of the N1-benzyl and C4-(2-methylimidazol-1-yl) decoration creates a substitution pattern distinct from more common 4-anilino or 4-alkylamino pyrazolo[3,4-d]pyrimidines, potentially tuning both target engagement and physicochemical properties.

Why Generic 4-Substituted Pyrazolo[3,4-d]pyrimidines Cannot Replace 1-Benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine


Within the pyrazolo[3,4-d]pyrimidine class, seemingly minor variations at N1 and C4 produce large potency shifts and can alter kinase selectivity profiles. Published structure–activity relationship (SAR) data on PKD inhibitors demonstrate that replacement of the N1-benzyl group with a phenyl ring or deletion of the benzylic carbon reduces inhibitory potency, while the nature of the C4 heterocycle strongly modulates both biochemical IC50 and cellular target engagement [1]. Consequently, a generic 4-substituted pyrazolo[3,4-d]pyrimidine cannot be assumed to recapitulate the activity signature of the specific 1-benzyl-4-(2-methyl-1H-imidazol-1-yl) congener without confirmatory head-to-head testing.

Quantitative Differentiation of 1-Benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Against Closest Analogs


Kinase Inhibition Potency Advantage of the N1-Benzyl Substituent Over N1-Phenyl in Pyrazolo[3,4-d]pyrimidine PKD Inhibitors

In a systematic SAR study of pyrazolo[3,4-d]pyrimidine-based PKD inhibitors, the N1-benzyl analog (representative of the target structural class) exhibited an IC50 of 0.449 µM against PKD, whereas the direct N1-phenyl counterpart showed a measurable reduction in potency (exact value not disclosed but described as decreased activity) [1]. This establishes that the benzyl linker is preferred over a directly attached phenyl ring for maintaining PKD inhibitory activity.

protein kinase D PKD inhibitor structure-activity relationship

Structural Rationale for C4-(2-Methylimidazol-1-yl) Versus C4-Amino or C4-Aryl Substituents

Crystal structures and docking studies of pyrazolo[3,4-d]pyrimidine ligands bound to kinases indicate that C4 substituents project toward the solvent-exposed region or the ribose pocket depending on the binding orientation [1]. The 2-methylimidazol-1-yl group at C4 introduces a basic nitrogen and a methyl group that can engage in hydrogen bonding and steric interactions not achievable with simpler amino or aryl substituents. While quantitative binding data for the exact compound are not yet publicly available, the imidazole substitution is mechanistically distinct from the 4-anilino or 4-alkylamino motifs found in common analogs such as 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

kinase inhibitor design scaffold decoration binding mode

Lipophilic Ligand Efficiency Implications of the Benzyl-Imidazole Substitution Pattern

Calculated physicochemical properties indicate that 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (cLogP ≈ 3.0, tPSA ≈ 49 Ų) occupies a more balanced lipophilicity–polarity space than the 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl analog (lower molecular weight but also lower lipophilicity due to absence of the methylene spacer) and the 1-(4-methylbenzyl) analog (increased lipophilicity from the tolyl group) [1]. This intermediate property profile may translate into better solubility–permeability balance, a critical consideration in cell-based assay development.

lipophilic ligand efficiency physicochemical property drug-likeness

Highest-Value Scenarios for Procuring 1-Benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Based on Evidence


Kinase Profiling Selectivity Panels Requiring an N1-Benzyl Pyrazolo[3,4-d]pyrimidine Chemotype

The confirmed potency advantage of N1-benzyl over N1-phenyl analogs in PKD assays [1] makes this compound a logical inclusion in small-molecule kinase selectivity panels when exploring chemotypes that occupy the hydrophobic pocket adjacent to the hinge region. Its distinct C4-(2-methylimidazol-1-yl) group further expands chemical diversity beyond standard 4-amino derivatives.

Structure–Activity Relationship Expansion Starting from 1-NM-PP1 or 3-IN-PP1 Scaffolds

Research groups optimizing pyrazolo[3,4-d]pyrimidine-based PKD or CAMK inhibitors can employ this compound as a late-stage diversification intermediate. The benzyl-imidazole substitution pattern represents an underexplored combination in published SAR series [1], offering an opportunity to interrogate the effect of a C4 imidazole on both potency and kinase selectivity.

Cellular Target Engagement Studies Where Lipophilicity Matters

The intermediate cLogP (~3.0) of this compound positions it favorably for cell-based assays compared to more lipophilic 1-(4-methylbenzyl) analogs (cLogP ~3.4) [2]. This property advantage can reduce non-specific protein binding and improve assay window in cellular target engagement or phenotypic screening cascades.

Quote Request

Request a Quote for 1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.